molecular formula C14H17N5O4 B3008669 N-(isoxazol-3-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1172443-74-1

N-(isoxazol-3-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B3008669
CAS RN: 1172443-74-1
M. Wt: 319.321
InChI Key: QABUFMFHQQRFNG-UHFFFAOYSA-N
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Description

N-(isoxazol-3-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C14H17N5O4 and its molecular weight is 319.321. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • Pyrazole-Acetamide Derivatives : Pyrazole-acetamide derivatives, similar in structure to the queried compound, have been synthesized and characterized for their properties. Specifically, coordination complexes of these derivatives with Co(II) and Cu(II) ions have been studied. These complexes exhibited significant antioxidant activity, suggesting potential applications in fields requiring antioxidant agents (Chkirate et al., 2019).

Synthesis and Evaluation of Anticonvulsant Agents

  • Benzothiazole Derivatives : Compounds structurally related to the queried molecule, specifically benzothiazole derivatives having acetamido and carbothioamido pharmacophores, were synthesized and evaluated for anticonvulsant properties. This research underscores the potential of such compounds in developing new anticonvulsant drugs (Amir et al., 2011).

Antimicrobial and Hemolytic Activity

  • Oxadiazole Compounds : A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, including morpholinyl phenyl acetamide, were synthesized and showed active antimicrobial and variable hemolytic activities. This suggests possible applications in antimicrobial treatments (Gul et al., 2017).

Neuroprotection and EAA Receptor Antagonists

  • Isoxazole Amino Acids : Research on isoxazole amino acids, related to the core structure of the queried compound, indicates that they can be used as leads for developing excitatory amino acid (EAA) receptor antagonists with potential neuroprotective effects (Krogsgaard-Larsen et al., 1991).

Synthesis of Antimicrobial Agents

  • Sulfonamide Derivatives : Research on sulfonamide derivatives, which include compounds structurally related to the queried chemical, has been conducted with a focus on their synthesis and antimicrobial evaluation. These compounds have shown promise as antimicrobial agents (Darwish et al., 2014).

Synthesis of Vasorelaxant Agents

  • Benzofuran-Morpholinomethyl-Pyrazoline Hybrids : The synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids, which share structural similarities with the queried compound, has been explored for their vasorelaxant properties. This indicates potential applications in treatments for vascular-related conditions (Hassan et al., 2014).

properties

IUPAC Name

2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4/c1-10-8-11(14(21)18-3-6-22-7-4-18)16-19(10)9-13(20)15-12-2-5-23-17-12/h2,5,8H,3-4,6-7,9H2,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABUFMFHQQRFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=NOC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isoxazol-3-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

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